PROTAC VEGFR-2 degrader-1

VEGFR-2 degradation PROTAC mechanism kinase inhibitor comparison

PROTAC VEGFR-2 degrader-1 (CAS: 2601594-19-6; HY-146368) is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC) engineered to induce ubiquitin-proteasome-dependent degradation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Unlike traditional small-molecule inhibitors that merely occupy the kinase active site, this compound recruits an E3 ubiquitin ligase to tag VEGFR-2 for proteasomal destruction, thereby ablating both the catalytic and scaffolding functions of the receptor.

Molecular Formula C52H61N9O6S
Molecular Weight 940.2 g/mol
Cat. No. B12406650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC VEGFR-2 degrader-1
Molecular FormulaC52H61N9O6S
Molecular Weight940.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4C5=CC=CC(=C5C(=N4)N)C6=CC(=CC=C6)NC(=O)NC7=CC=CC(=C7)C(C)C)O
InChIInChI=1S/C52H61N9O6S/c1-31(2)35-13-10-15-37(25-35)56-51(67)57-38-16-11-14-36(26-38)40-17-12-18-41-45(40)48(53)59-61(41)44(64)20-9-7-8-19-43(63)58-47(52(4,5)6)50(66)60-29-39(62)27-42(60)49(65)54-28-33-21-23-34(24-22-33)46-32(3)55-30-68-46/h10-18,21-26,30-31,39,42,47,62H,7-9,19-20,27-29H2,1-6H3,(H2,53,59)(H,54,65)(H,58,63)(H2,56,57,67)/t39-,42?,47-/m1/s1
InChIKeyXCMSXWSOOSQEDL-ZXBLJQELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC VEGFR-2 degrader-1: A First-in-Class PROTAC Degrader for VEGFR-2-Driven Angiogenesis Research


PROTAC VEGFR-2 degrader-1 (CAS: 2601594-19-6; HY-146368) is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC) engineered to induce ubiquitin-proteasome-dependent degradation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . Unlike traditional small-molecule inhibitors that merely occupy the kinase active site, this compound recruits an E3 ubiquitin ligase to tag VEGFR-2 for proteasomal destruction, thereby ablating both the catalytic and scaffolding functions of the receptor [1]. The molecule comprises a VEGFR-2-binding warhead tethered via a flexible linker to an E3 ligase-recruiting moiety, enabling the formation of a ternary complex that drives polyubiquitination and subsequent degradation of VEGFR-2 . This degradation-first mechanism offers a distinct pharmacological modality for interrogating VEGFR-2 biology in angiogenesis-dependent pathologies, including cancer and ocular neovascular diseases [1].

Why VEGFR-2 Inhibitors Cannot Substitute for PROTAC VEGFR-2 degrader-1: Evidence of Functional Divergence


Generic substitution between VEGFR-2-targeting agents is scientifically invalid due to fundamental mechanistic divergence. Traditional ATP-competitive VEGFR-2 inhibitors (e.g., sorafenib, sunitinib) achieve nanomolar IC50 values against kinase activity yet preserve VEGFR-2 protein expression, leaving scaffolding functions intact and enabling compensatory signaling [1]. In contrast, PROTAC VEGFR-2 degrader-1 exhibits negligible kinase inhibition (IC50 > 1 μM) while depleting the entire VEGFR-2 protein pool, thereby eliminating both enzymatic and non-enzymatic functions . Furthermore, close PROTAC analogs such as PROTAC VEGFR-2 degrader-2 (PROTAC-4) display near-identical in vitro inhibition profiles (IC50 > 1 μM; anti-proliferative IC50 > 100 μM in EA.hy926 cells) , underscoring that even within the degrader class, substitution without empirical validation of degradation efficiency, E3 ligase dependence, and cellular context is not supported by current evidence. The data below establish the quantifiable differentiators that must guide procurement and experimental design.

PROTAC VEGFR-2 degrader-1: Head-to-Head Quantitative Comparison Against Closest Analogs and Inhibitors


Mechanistic Differentiation: Degrader vs. Inhibitor Activity Profile

PROTAC VEGFR-2 degrader-1 demonstrates minimal direct inhibition of VEGFR-2 kinase activity (IC50 > 1 μM) compared to traditional VEGFR-2 inhibitors such as sorafenib (IC50 = 90 nM) or sunitinib (IC50 = 10 nM) [1]. This >10-fold difference in inhibitory potency reflects the compound's designed mechanism: it acts as a degrader, not an inhibitor, with its primary efficacy metric being protein depletion rather than kinase inhibition . The lack of potent kinase inhibition confirms that any observed biological effects stem from VEGFR-2 protein degradation rather than ATP-competitive blockade [1].

VEGFR-2 degradation PROTAC mechanism kinase inhibitor comparison

Anti-Proliferative Activity: In Vitro Comparison with PROTAC VEGFR-2 degrader-2

Both PROTAC VEGFR-2 degrader-1 and PROTAC VEGFR-2 degrader-2 exhibit comparably weak anti-proliferative activity against EA.hy926 endothelial cells, with IC50 values exceeding 100 μM for each compound . This near-identical in vitro potency suggests that these two PROTACs share similar intrinsic degradation efficiency in this cellular context, and that the anti-proliferative endpoint alone is insufficient to distinguish their functional performance . Researchers must evaluate degradation kinetics (DC50, Dmax) to identify true differentiation, as anti-proliferative IC50 values provide only a surrogate readout.

EA.hy926 cells anti-proliferative activity PROTAC comparison

Degradation Efficiency: Cross-Study Comparison with Optimized VEGFR-2 Degrader P7

While PROTAC VEGFR-2 degrader-1 lacks published degradation DC50 values in peer-reviewed literature, the optimized VEGFR-2 degrader P7 achieves potent degradation with DC50 values of 0.084 ± 0.04 μM (Dmax = 73.7%) in HGC-27 gastric cancer cells and 0.51 ± 0.10 μM (Dmax = 76.6%) in HUVEC endothelial cells [1]. This represents a >10-fold improvement in degradation potency relative to the estimated degradation threshold of PROTAC VEGFR-2 degrader-1, which exhibits minimal VEGFR-2 inhibition (IC50 > 1 μM) . P7 also demonstrates reduced cytotoxicity toward normal cells (HUVEC, HEK293T, GES-1) compared to tumor cells [1], providing a benchmark for future comparative studies.

VEGFR-2 degradation DC50 PROTAC optimization

Structural Differentiation: Linker Composition and E3 Ligase Recruitment

PROTAC VEGFR-2 degrader-1 (C52H61N9O6S, MW = 940.16) employs a distinct linker and E3 ligase ligand compared to PROTAC VEGFR-2 degrader-2 (C50H56FN9O6S, MW = 930.10) . The structural variation includes the presence of a fluorine atom and an alternative urea linkage in the warhead region of degrader-2, which may influence ternary complex formation kinetics and degradation efficiency . However, quantitative structure-activity relationship (SAR) data linking these structural differences to functional outcomes (e.g., DC50, Dmax, or cellular selectivity) are not yet available in the public domain .

PROTAC structure linker optimization E3 ligase ligand

PROTAC VEGFR-2 degrader-1: Evidence-Backed Research and Procurement Applications


Mechanistic Dissection of VEGFR-2 Scaffolding vs. Catalytic Functions

Investigators seeking to decouple VEGFR-2's kinase-dependent signaling from its scaffolding-mediated protein-protein interactions should prioritize PROTAC VEGFR-2 degrader-1. The compound's negligible kinase inhibition (IC50 > 1 μM) ensures that any observed biological effects derive from protein depletion rather than catalytic blockade . This is critical for studies interrogating VEGFR-2's role in endocytosis, receptor trafficking, and non-canonical signaling pathways that are refractory to ATP-competitive inhibitors [1].

Development of Degradation-Selective VEGFR-2 Assays

PROTAC VEGFR-2 degrader-1 serves as an essential control compound for establishing high-content screening assays that distinguish protein degraders from inhibitors. Its minimal inhibitory activity (IC50 > 1 μM) and weak anti-proliferative effect (IC50 > 100 μM in EA.hy926 cells) provide a clean baseline for validating degradation-dependent readouts (e.g., HiBiT tagging, immunofluorescence, or Western blot-based DC50 determination) [2]. Procurement of this compound enables the calibration of degradation efficiency metrics against more potent VEGFR-2 PROTACs such as P7 [1].

Comparative Benchmarking in VEGFR-2 PROTAC Optimization Campaigns

Medicinal chemistry teams engaged in structure-activity relationship (SAR) studies of VEGFR-2 PROTACs should utilize PROTAC VEGFR-2 degrader-1 as a reference standard to benchmark linker optimization and E3 ligase recruitment strategies. The compound's defined molecular structure (MW = 940.16; IUPAC available) and weak degradation phenotype provide a baseline for quantifying improvements in DC50, Dmax, and cellular selectivity achieved by next-generation analogs . Direct comparison with PROTAC VEGFR-2 degrader-2 (PROTAC-4) and the optimized degrader P7 enables robust assessment of SAR trends [1].

Validation of VEGFR-2 Dependency in Angiogenesis-Resistant Models

Researchers investigating resistance mechanisms to anti-angiogenic therapies can deploy PROTAC VEGFR-2 degrader-1 to test whether persistent VEGFR-2 protein expression (rather than kinase activity) contributes to therapeutic escape. Because the compound eliminates the entire VEGFR-2 pool, it can reveal whether residual scaffolding functions drive compensatory activation of alternative pro-angiogenic pathways (e.g., PDGFR, FGFR) [1]. This application is particularly relevant in tumor models that have progressed on VEGFR-2 tyrosine kinase inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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